molecular formula C10H14N2O2 B8491432 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde

5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde

Cat. No. B8491432
M. Wt: 194.23 g/mol
InChI Key: RFUPMHKWQCYAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-12(2)5-6-14-10-4-3-9(8-13)11-7-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

RFUPMHKWQCYAQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the above 5-hydroxypyridin-2-carboxaldehyde (4 g, 0.032 mol), K2CO3 (14 g, 0.097 mol) in THF (100 mL) was heated at 60° C. for 2 h under N2. 2-Dimethylaminoethylchloride was freshly prepared from the corresponding HCl salt (9.4 g, 0.06 mol) to which was added drop-wise 20% NaOH solution (2 equivalent) at 0° C. it was then added drop-wise to the above reaction mixture at 60° C. The reaction mixture was allowed to stir 6 h at the same temperature. Upon completion, the reaction mixture was cooled down to RT, the solid was filtered off and the filtrate was concentrated under vacuum to give expected crude product. It was then purified by column chromatography over silica gel (gradient methanol in chloroform from 0.1% to 2%) to give the desired aldehyde (XVI*), e.g., 5-[2-(dimethylamino)ethoxy]pyridine-2-carboxaldehyde (3.25 g, 51%) as a colorless liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.